![molecular formula C17H18N4O4S B241058 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of the receptor tyrosine kinase, c-Met, which is involved in tumor growth and metastasis.
Scientific Research Applications
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. The inhibition of c-Met activity by 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to reduce tumor growth and metastasis in preclinical models of various types of cancer, including lung, breast, and gastric cancer. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Mechanism Of Action
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide inhibits c-Met activity by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that are involved in tumor growth and metastasis. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to reduce tumor growth and metastasis, induce apoptosis in cancer cells, and enhance the effectiveness of other cancer treatments. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been found to have some toxicities, such as liver toxicity and hematological toxicity, which need to be further studied.
Advantages And Limitations For Lab Experiments
One advantage of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its specificity for c-Met, which makes it a promising therapeutic agent for cancer treatment. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has some limitations in lab experiments. For example, it has poor solubility in water, which makes it difficult to administer in vivo. In addition, the toxicities associated with 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide need to be further studied to determine the optimal dosage and administration schedule.
Future Directions
There are several future directions for the study of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One direction is to further investigate the toxicities associated with this compound and develop strategies to mitigate these toxicities. Another direction is to explore the potential use of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of more potent and selective c-Met inhibitors may improve the efficacy and safety of this class of compounds.
Synthesis Methods
The synthesis of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves the reaction of 5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to yield the final compound.
properties
Product Name |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
|---|---|
Molecular Formula |
C17H18N4O4S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-3-6-25-12-5-4-10(7-13(12)24-2)15-11(8-18)16(23)21-17(20-15)26-9-14(19)22/h4-5,7H,3,6,9H2,1-2H3,(H2,19,22)(H,20,21,23) |
InChI Key |
GRWQOOXMPQTWRN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

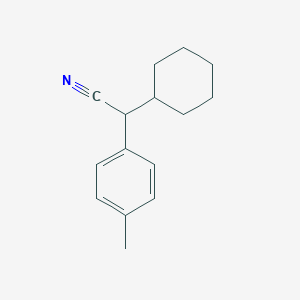
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

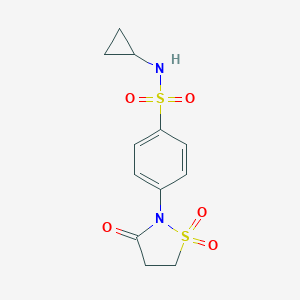
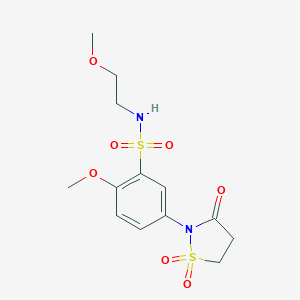
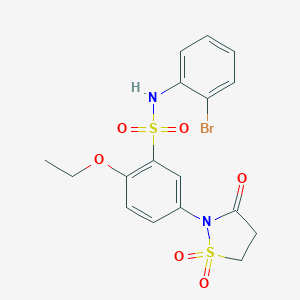
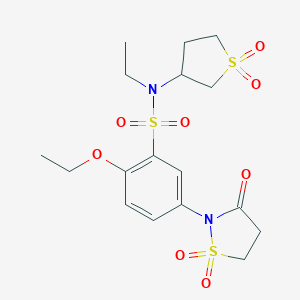
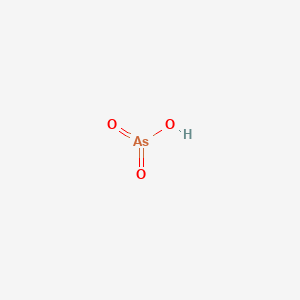
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)